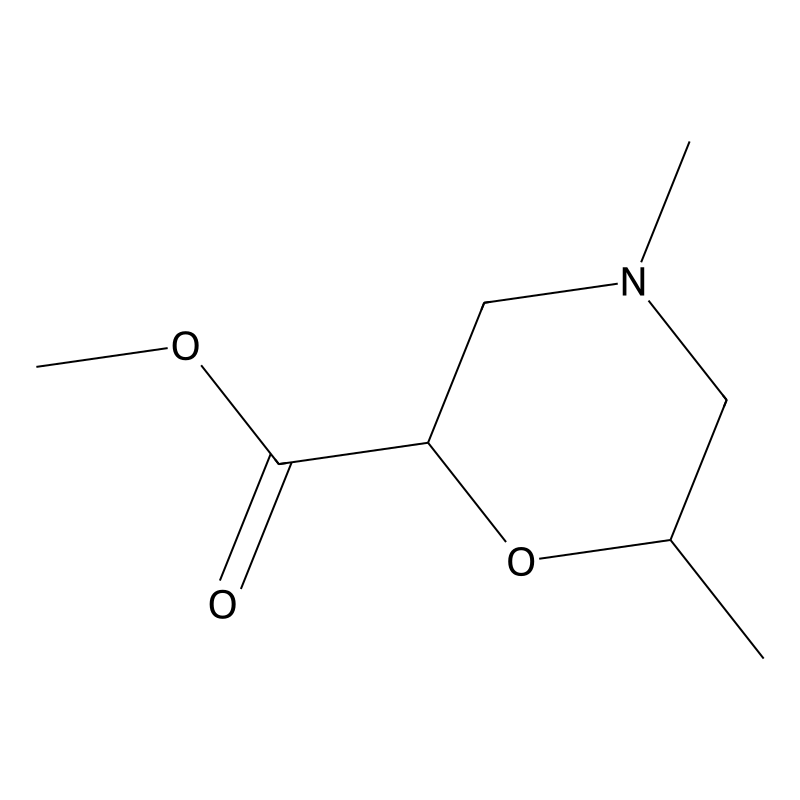

Methyl 4,6-dimethylmorpholine-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 4,6-dimethylmorpholine-2-carboxylate is a synthetic compound belonging to the morpholine class, characterized by the presence of two methyl groups at the 4 and 6 positions of the morpholine ring and a carboxylate group at the 2 position. This compound is notable for its structural features, which contribute to its chemical reactivity and potential applications in various fields, particularly in pharmaceuticals and organic synthesis.

Uniqueness

Methyl 4,6-dimethylmorpholine-2-carboxylate is unique due to its specific substitution pattern that influences its chemical reactivity and potential applications. Its distinct structure allows it to serve as a versatile intermediate in synthetic pathways not easily achievable with other morpholine derivatives. This specificity enhances its value in both research and industrial applications.

While specific biological activity data for methyl 4,6-dimethylmorpholine-2-carboxylate is limited, compounds in the morpholine class are often explored for their pharmacological properties. Morpholines can exhibit a range of biological activities, including antimicrobial and anticancer effects. Investigating the biological profiles of similar compounds may provide insights into potential therapeutic applications.

The synthesis of methyl 4,6-dimethylmorpholine-2-carboxylate typically involves several steps:

- Starting Materials: The synthesis begins with readily available precursors such as dimethylmorpholine and appropriate carboxylic acid derivatives.

- Reactions: A common method includes reacting dimethylmorpholine with methyl chloroformate or other carboxylic acid derivatives under controlled conditions to form the desired ester.

- Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain high-purity methyl 4,6-dimethylmorpholine-2-carboxylate.

This synthetic route highlights the accessibility and practicality of producing this compound for research and industrial purposes.

Interaction studies involving methyl 4,6-dimethylmorpholine-2-carboxylate are essential for understanding its behavior in biological systems. Research may focus on:

- Binding Affinity: Investigating how this compound interacts with specific biological targets or enzymes.

- Metabolic Pathways: Understanding how it is metabolized within organisms can provide insights into its safety and efficacy as a pharmaceutical agent.

Such studies are crucial for assessing the viability of this compound in therapeutic contexts.